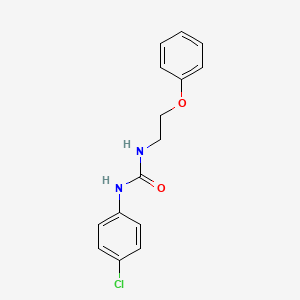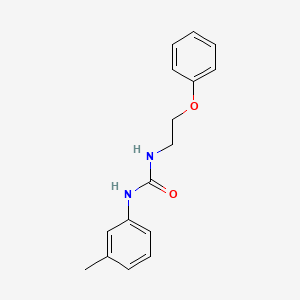![molecular formula C11H7F3N2O2 B6574147 1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 671191-21-2](/img/structure/B6574147.png)
1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione” is a pyrazine derivative with a trifluoromethylphenyl group attached. Pyrazines are aromatic six-membered rings with two nitrogen atoms, and they are often used in pharmaceuticals and agrochemicals . The trifluoromethylphenyl group is a phenyl ring (a six-membered carbon ring) with a trifluoromethyl group (-CF3) attached, which can influence the physical and chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazine ring with a trifluoromethylphenyl group attached at one position. The trifluoromethyl group would likely influence the electronic properties of the molecule, potentially making it more reactive .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The trifluoromethyl group is known to be quite reactive, so it could potentially undergo a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and stability . The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Recreational Drug
It’s also known as a serotonergic agonist and has been used as a recreational drug .
Environmental Contaminant
This compound is classified as an environmental contaminant, which means it’s a minor or unwanted substance introduced into the environment that can have undesired effects .
Crop Protection
While not directly related to “1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione”, trifluoromethylpyridine derivatives are used in the production of several crop-protection products . It’s possible that further research could uncover similar applications for this compound.
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. If it shows promising biological activity, it could be further developed as a pharmaceutical or agrochemical. Alternatively, if it has interesting chemical properties, it could be studied for potential applications in materials science or other areas .
Mecanismo De Acción
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors
Mode of Action
The exact mode of action of 1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Pharmacokinetics
The compound’s molecular weight of 23023 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
The action environment of 1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be influenced by various factors such as temperature, pH, and the presence of other compounds. For instance, the compound’s boiling point is 305.9°C , suggesting that it may be stable under normal physiological conditions.
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-5-4-15-9(17)10(16)18/h1-6H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXMSNPKIWRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC(=O)C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)


![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6574081.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate](/img/structure/B6574103.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)
![N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6574111.png)
![2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6574131.png)
![3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B6574136.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)